molecular formula C8H11N3O4 B6416577 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole CAS No. 1006570-90-6

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole

Cat. No.: B6416577
CAS No.: 1006570-90-6
M. Wt: 213.19 g/mol
InChI Key: SLPJGDCIJSBQAU-UHFFFAOYSA-N
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Description

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a 1,3-dioxolane moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)ethyl]-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c12-11(13)7-5-9-10(6-7)2-1-8-14-3-4-15-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPJGDCIJSBQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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